molecular formula C18H26N2O2 B1399274 (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one CAS No. 1442080-83-2

(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one

Cat. No.: B1399274
CAS No.: 1442080-83-2
M. Wt: 302.4 g/mol
InChI Key: WXMYTJHKDSYESC-WMZOPIPTSA-N
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Description

(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one is a complex organic compound with a unique structure. This compound is characterized by its decahydro-1,4-diaza-cyclopentacycloocten core, which is substituted with a 4-methoxy-benzyl group and a 3a-methyl group. The stereochemistry of the compound is defined by the (3AS,9aS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Decahydro-1,4-diaza-cyclopentacycloocten Core: This step involves the cyclization of a suitable precursor, often through a series of condensation and reduction reactions.

    Introduction of the 4-Methoxy-benzyl Group: This step is usually achieved through a nucleophilic substitution reaction, where a 4-methoxy-benzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (3AS,9aS)-4-Benzyl-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one: Similar structure but lacks the methoxy group.

    (3AS,9aS)-4-(4-Hydroxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxy-benzyl group in (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(3aS,9aS)-4-[(4-methoxyphenyl)methyl]-3a-methyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[3,2-b]azocin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18-11-12-19-16(18)5-3-4-6-17(21)20(18)13-14-7-9-15(22-2)10-8-14/h7-10,16,19H,3-6,11-13H2,1-2H3/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMYTJHKDSYESC-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNC1CCCCC(=O)N2CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCN[C@H]1CCCCC(=O)N2CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 2
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 3
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 4
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 5
Reactant of Route 5
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 6
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one

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